molecular formula C4H6N4S B105836 3,4-diamino-1H-pyridazine-6-thione CAS No. 18126-12-0

3,4-diamino-1H-pyridazine-6-thione

Cat. No.: B105836
CAS No.: 18126-12-0
M. Wt: 142.19 g/mol
InChI Key: GIHQAVKQYIFLAN-UHFFFAOYSA-N
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Description

3,4-Diamino-1H-pyridazine-6-thione is a heterocyclic compound featuring a pyridazine ring with amino groups at the 3 and 4 positions and a thione group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-1H-pyridazine-6-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-1H-pyridazine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-Diamino-1H-pyridazine-6-thione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-diamino-1H-pyridazine-6-thione involves its interaction with specific molecular targets. The amino and thione groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-1H-pyridazine-6-thione is unique due to its specific combination of amino and thione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,4-diamino-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-3(9)7-8-4(2)6/h1H,(H2,6,8)(H3,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHQAVKQYIFLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NNC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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